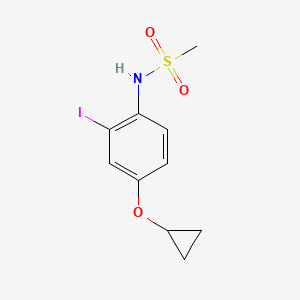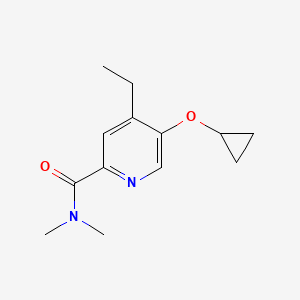
2-Amino-6-(cyclohexyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(cyclohexyloxy)phenol: is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a cyclohexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(cyclohexyloxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-nitrophenol with cyclohexanol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors for the reduction step can also enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Amino-6-(cyclohexyloxy)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, Pd/C, hydrogen gas (H2).
Substitution: Br2, HNO3, sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Amino-6-(cyclohexyloxy)phenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antioxidant properties due to its phenolic structure .
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where it acts as a stabilizer and antioxidant .
Wirkmechanismus
The mechanism of action of 2-Amino-6-(cyclohexyloxy)phenol involves its interaction with free radicals and reactive oxygen species (ROS). The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. This compound can also interact with various enzymes and proteins, modulating their activity and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
2-Aminophenol: Similar structure but lacks the cyclohexyloxy group.
4-Aminophenol: Amino group is in the para position relative to the hydroxyl group.
2-Hydroxyaniline: Another name for 2-Aminophenol.
Uniqueness: 2-Amino-6-(cyclohexyloxy)phenol is unique due to the presence of the cyclohexyloxy group, which enhances its lipophilicity and potentially its ability to interact with lipid membranes. This structural feature may also influence its reactivity and stability compared to other aminophenols .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-amino-6-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H17NO2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6,13H2 |
InChI-Schlüssel |
LEKSUYIDTMFZDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC=CC(=C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















